3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Overview
Description
“3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione” is also known as “4-Nitro Lenalidomide”. It is an analog of Lenalidomide and is considered an impurity and intermediate of Lenalidomide . The molecular formula is C13H11N3O5 .
Molecular Structure Analysis
The molecular formula of “3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione” is C13H11N3O5. The average mass is 289.243 Da and the monoisotopic mass is 289.069885 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 616.6±55.0 °C at 760 mmHg, and a flash point of 326.7±31.5 °C. It has 8 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds. The polar surface area is 112 Å2 .Scientific Research Applications
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Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
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Treatment of Sickle Cell Disease and β-Thalassemia
- The application describes a series of novel substituted piperidine-2,6-dione derivatives and their use in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels .
- These are useful for treatment of sickle cell disease and β-thalassemia .
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Solid Forms of the Compound
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Synthesis of Anticancer Drug Lenalidomide
- This compound is used in the synthesis of the anticancer drug lenalidomide .
- A new process for the synthesis of lenalidomide was developed, using platinum group metal-free and efficient reduction of nitro group with the iron powder and ammonium chloride .
- Lenalidomide has been successfully used to treat multiple myeloma .
- The growing demand and rapid increase of lenalidomide use has created the need to find scalable and safe method for its preparation on an industrial scale .
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Treatment of Sickle Cell Disease and β-Thalassemia
- The application describes a series of novel substituted piperidine-2,6-dione derivatives and their use in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels .
- These are useful for treatment of sickle cell disease and β-thalassemia .
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Solid Forms of the Compound
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Preparation of Other Compounds
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Treatment of Inflammatory Diseases and Cancer
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(7-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c17-11-5-4-10(12(18)14-11)15-6-8-7(13(15)19)2-1-3-9(8)16(20)21/h1-3,10H,4-6H2,(H,14,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPJLYIGKKDZDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467017 | |
Record name | 3-(4-Nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione | |
CAS RN |
827026-45-9 | |
Record name | 4-Nitro lenalidomide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827026459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-NITRO LENALIDOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CBC4TCM54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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